Cas no 930-30-3 (2-Cyclopentenone)

2-Cyclopentenone structure
2-Cyclopentenone structure
2-Cyclopentenone
930-30-3
C5H6O
82.1005415916443
MFCD00001401
40284
24892357

2-Cyclopentenone Properties

Names and Identifiers

    • 2-Cyclopentenone
    • cyclopent-2-en-1-one
    • Cyclopenten
    • cyclopent-2-ene-1-one
    • 2-Cyclopenten-1-one
    • Cyclopent-2-enone
    • Cyclopentenone
    • 1-Cyclopenten-3-one
    • 1-Cyclopenten-5-one
    • Cyclopenten-3-one
    • NSC 73117
    • PS-9373
    • Q0U2IGF9CK
    • NSC73117
    • Cyclopenten-3-one (VAN)
    • DTXSID60870802
    • cis-cyclopentenone
    • STL183308
    • BBL100014
    • 2-Cyclopenten-1-one, 98%
    • EINECS 213-213-0
    • J-520173
    • 2-cylcopenten-1-one
    • F0001-2242
    • 2cyclopentenone
    • AKOS025243944
    • SB40642
    • NS00041822
    • 1-Cyclopenten-3-one; 1-Cyclopenten-5-one; 2-Cyclopentenone; Cyclopent-2-en-1-one; Cyclopenten-3-one; NSC 73117
    • Cyclopenten2one
    • 28982-58-3
    • MFCD00001401
    • CHEMBL52190
    • NSC-73117
    • EN300-24545
    • DB-031967
    • 2-Cyclopentenone-1
    • 2-Cyclopentene-1-one
    • CHEBI:141550
    • 3-Cyclopenten-2-one
    • UNII-Q0U2IGF9CK
    • Cyclopenten3one (VAN)
    • DTXCID90818494
    • AKOS000121108
    • CS-W011359
    • 2-cyclopenten-1- one
    • HY-W010643
    • 930-30-3
    • Cyclopenten3one
    • Cyclopenten-2-one
    • Q2292678
    • +Expand
    • MFCD00001401
    • BZKFMUIJRXWWQK-UHFFFAOYSA-N
    • 1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2
    • O=C1CCC=C1

Computed Properties

  • 82.041865g/mol
  • 0
  • 0.5
  • 0
  • 1
  • 0
  • 82.041865g/mol
  • 82.041865g/mol
  • 17.1Ų
  • 6
  • 92.1
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4
  • 0

Experimental Properties

  • 0.90550
  • 17.07000
  • n20/D 1.481(lit.)
  • Almost insoluble
  • 64-65 °C/19 mmHg(lit.)
  • Fahrenheit: 107.6 ° f
    Celsius: 42 ° c
  • Not determined
  • Almost insoluble in water, easily soluble in ethanol and diethyl ether.
  • Sensitive to humidity and light
  • 0.98 g/mL at 25 °C(lit.)

2-Cyclopentenone Security Information

2-Cyclopentenone Customs Data

  • 2914299000
  • China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Cyclopentenone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IHWU-1g
Cyclopent-2-enone
930-30-3 97%
1g
$8.00 2024-04-20
A2B Chem LLC
AI62222-1g
2-Cyclopenten-1-one
930-30-3 97%
1g
$7.00 2024-07-18
Aaron
AR00II56-1g
Cyclopent-2-enone
930-30-3 97%
1g
$4.00 2024-07-18
abcr
AB132999-5 g
2-Cyclopenten-1-one, 98%; .
930-30-3 98%
5 g
€74.00 2023-07-20
Apollo Scientific
OR9084-5g
Cyclopent-2-en-1-one
930-30-3 98%
5g
£15.00 2024-05-23
Enamine
EN300-24545-0.05g
cyclopent-2-en-1-one
930-30-3 95%
0.05g
$19.0 2024-06-19
Life Chemicals
F0001-2242-0.25g
cyclopent-2-en-1-one
930-30-3 95%+
0.25g
$18.0 2023-09-07
MedChemExpress
HY-W010643-500mg
2-Cyclopentenone
930-30-3 98.30%
500mg
¥500 2023-09-01
Oakwood
049816-1g
Cyclopent-2-enone
930-30-3 96%
1g
$10.00 2024-07-19
TRC
C988465-5g
2-Cyclopenten-1-one
930-30-3
5g
$ 64.00 2023-09-08

2-Cyclopentenone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Ceria ,  Samarium ;  12 h, 80 °C
Reference
Efficient oxidation of hydrocarbons over nanocrystalline Ce1-xSmxO2 (x = 0-0.1) synthesized using supercritical water
Pahari, Sandip Kumar; Pal, Provas; Sinhamahapatra, Apurba; Saha, Arka; Santra, Chiranjit; et al, RSC Advances, 2015, 5(56), 45144-45151

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, ammonium, (T-4)- Solvents: Acetonitrile
Reference
Oxidation of α-methyl or α-methylene groups in carbonyl compounds with ammonium chlorochromate
Liu, Liangxian; Chen, Mifeng; Cai, Kun, Chinese Chemical Letters, 1992, 3(8), 585-8

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tributylmethoxystannane ,  Methyl 2-propen-1-yl carbonate Catalysts: Palladium diacetate Solvents: Acetonitrile
Reference
New synthetic methods for α,β-unsaturated ketones, aldehydes, esters and lactones by the palladium-catalyzed reactions of silyl enol ethers, ketene silyl acetals, and enol acetates with allyl carbonates
Minami, Ichiro; Takahashi, Kazuhiko; Shimizu, Isao; Kimura, Tsuneo; Tsuji, Jiro, Tetrahedron, 1986, 42(11), 2971-7

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium iodide ,  Amberlyst 15 Solvents: Acetone
Reference
An easy deoxygenation of conjugated epoxides
Righi, Giuliana; Bovicelli, Paolo; Sperandio, Anna, Tetrahedron, 2000, 56(12), 1733-1737

Synthetic Circuit 5

Reaction Conditions
Reference
A facile method for synthesis of methyl dihydrojasmonate and dihydroneojasmonate
Sun, Shicheng; Chen, Zhoujia; Li, Zanji; Li, Anfang; Liu, Zhujin, Youji Huaxue, 1986, (6), 453-6

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Silver trifluoroacetate ,  Sodium periodate ,  Benzeneselenenyl bromide Solvents: Diethyl ether ,  1,2-Dimethoxyethane ,  Water
Reference
Preparation of a,b-unsaturated carbonyl compounds and nitriles by selenoxide elimination
Reich, Hans J.; Wollowitz, Susan, Organic Reactions (Hoboken, 1993, 44,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxalic acid
Reference
New ways to 1-cyclopenten-3-one
Wanzlick, Hans W.; Gollmer, Gottfried; Milz, Heinz, Chemische Berichte, 1955, 88, 69-73

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-buteny… Solvents: Dichloromethane ;  overnight, reflux
Reference
Synthesis of functionalized and unfunctionalized olefins via cross and ring-closing metathesis
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 -
1.2 Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-buteny… Solvents: Dichloromethane
Reference
Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses
Chatterjee, Arnab K.; Morgan, John P.; Scholl, Matthias; Grubbs, Robert H., Journal of the American Chemical Society, 2000, 122(15), 3783-3784

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water
Reference
Phenylselenium trichloride
Engman, Lars; Schostarez, Heinrich J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-3

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydroquinone ,  Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide ;  1 h, 100 °C; 3 h, 100 °C
Reference
Regioselective bromination process for producing 2-bromocyclopentanone from bromine and cyclopentanone in an aqueous biphasic solvent system
, European Patent Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Diphenyl diselenide ,  Potassium persulfate Solvents: Dimethyl sulfoxide ;  3 h, 80 °C; 80 °C → 25 °C
1.2 Reagents: Pyridine ,  Hydrogen peroxide Solvents: Dichloromethane ;  30 min, 25 °C
Reference
K2S2O8-promoted C-Se bond formation to construct α-phenylseleno carbonyl compounds and α,β-unsaturated carbonyl compounds
Yang, Xue-Yan; Wang, Ruizhe; Wang, Lu; Li, Jianjun; Mao, Shuai; et al, RSC Advances, 2020, 10(48), 28902-28905

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide Catalysts: Copper bromide (CuBr2) Solvents: Acetonitrile ;  3.7 h, rt
Reference
Cu(II) bromide catalyzed oxidation of aldehydes and alcohols
Das, Rima; Chakraborty, Debashis, Applied Organometallic Chemistry, 2011, 25(6), 437-442

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile Catalysts: N-Hydroxysuccinimide Solvents: Methyl ethyl ketone ,  Ethyl acetate ;  rt → 70 °C; 12 h, 70 °C; 70 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Triethylamine ,  Ferrous sulfate ;  0 °C → 70 °C; 24 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 5
Reference
Method for environment-friend preparation of α,β-unsaturated ketone or aromatic ketone
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Cerium trichloride heptahydrate Catalysts: Sodium iodide Solvents: Acetonitrile
Reference
Cerium(III) Chloride, a Novel Reagent for Nonaqueous Selective Conversion of Dioxolanes to Carbonyl Compounds
Marcantoni, Enrico; Nobili, Francesco; Bartoli, Giuseppe; Bosco, Marcella; Sambri, Letizia, Journal of Organic Chemistry, 1997, 62(12), 4183-4184

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: N-Methyl-2-pyrrolidone
Reference
Catalytic dehydrosilylation of 1-(trimethylsiloxy)cyclopent-1-ene to cyclopent-2-enone with oxygen over palladium supported on silica
Baba, Toshide; Nakano, Kaichiro; Nishiyama, Satoru; Tsuruya, Shigeru; Masai, Mitsuo, Journal of the Chemical Society, 1990, (7), 1113-19

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Disodium phosphate ,  Oxygen Catalysts: Palladium dihydroxide Solvents: Dichloromethane ;  42 h, 24 °C
Reference
Pd(OH)2/C-Mediated Selective Oxidation of Silyl Enol Ethers by tert-Butylhydroperoxide, a Useful Method for the Conversion of Ketones to α,β-Enones or β-Silyloxy-α,β-enones
Yu, Jin-Quan; Wu, Hai-Chen; Corey, E. J., Organic Letters, 2005, 7(7), 1415-1417

Synthetic Circuit 18

Reaction Conditions
1.1 -
1.2 Catalysts: Iron chloride (FeCl3)
Reference
Anhydrous iron(III) chloride dispersed on silica gel. III. A convenient and mild reagent for deacetalization in dry medium
Fadel, Antoine; Yefsah, Ramdane; Salaun, Jacques, Synthesis, 1987, (1), 37-40

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Water Catalysts: Ceric ammonium nitrate Solvents: Methanol
Reference
An exceedingly mild and efficient CAN mediated method for the deprotection of acetals
Nair, Vijay; Nair, Latha G.; Balagopal, Lakshmi; Rajan, Roshini, Indian Journal of Chemistry, 1999, (11), 1234-1236

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Water ;  400 °C
Reference
Preparation of 2-cyclopentenones via catalytic cyclization hexenedicarboxylates.
, European Patent Organization, , ,

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: 1-Butanol ;  48 h, 140 °C
Reference
Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts
Neves, Patricia; et al, Green Chemistry, 2013, 15(12), 3367-3376

Synthetic Circuit 22

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

2-Cyclopentenone Raw materials

2-Cyclopentenone Preparation Products

2-Cyclopentenone Suppliers

Wuhan Newgreat Chemical Co., Ltd
Audited Supplier Audited Supplier
(CAS:930-30-3)
ZHANG JING LI
18502781673
new_great@163.com
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:930-30-3)
YANG YANG
13348961525
2851167780@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:930-30-3)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:930-30-3)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:930-30-3)
A LA DING
anhua.mao@aladdin-e.com

2-Cyclopentenone Related Literature

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